![molecular formula C7H6ClI B1360293 4-Chloro-2-iodo-1-methylbenzene CAS No. 33184-48-4](/img/structure/B1360293.png)
4-Chloro-2-iodo-1-methylbenzene
Overview
Description
4-Chloro-2-iodo-1-methylbenzene is an organic compound that belongs to the class of methylanilines . It has a linear formula of C7H6ClI . The CAS Number is 23399-70-4 and its molecular weight is 252.483 .
Synthesis Analysis
4-Chloro-2-iodo-1-methylbenzene can be synthesized by reacting methyl iodide with 4-chlorobenzene . The product is a diazonium salt, which reacts with sodium nitrite in water .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-iodo-1-methylbenzene is C7H6ClI . Its average mass is 252.480 Da and its monoisotopic mass is 251.920258 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-iodo-1-methylbenzene include a density of 1.8±0.1 g/cm3, a boiling point of 240.0±0.0 °C at 760 mmHg, and a flash point of 101.7±21.8 °C . It also has a molar refractivity of 48.9±0.3 cm3 .Scientific Research Applications
Chemical Synthesis
“4-Chloro-2-iodotoluene” is often used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of various other chemical compounds .
Suzuki-Miyaura Coupling Reaction
This compound can undergo Suzuki-Miyaura coupling reaction with phenylboronic acid . This reaction is catalyzed by (Ni,Mg)3Si2O5(OH)4 solid-solution nanotubes loaded with palladium .
Cobalt-Catalyzed Coupling
“4-Chloro-2-iodotoluene” can also participate in cobalt-catalyzed coupling with thiophenols and alkanethiols . This reaction is useful in the synthesis of various sulfur-containing compounds .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Physiochemical Characterization Studies
“4-Chloro-2-iodotoluene” is used in physiochemical characterization studies . These studies involve the use of techniques such as FTIR and FT-Raman spectral analysis to identify active functional groups and their respective vibrations .
Optical Properties Evaluation
The optical properties of “4-Chloro-2-iodotoluene” are evaluated using UV–Visible spectral analysis . This analysis provides valuable information about the compound’s absorption and emission characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated aromatic compounds like 4-chloro-2-iodotoluene often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets .
Biochemical Pathways
Halogenated aromatic compounds are known to interact with various biochemical pathways, potentially leading to changes in cellular function .
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely that 4-chloro-2-iodotoluene is absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
It is known that halogenated aromatic compounds can cause various effects, such as skin and eye irritation, and respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-iodotoluene . For example, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability . Additionally, exposure to the compound should be avoided, and protective measures should be taken when handling it .
properties
IUPAC Name |
4-chloro-2-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOGCIPQDRCAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186836 | |
Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33184-48-4 | |
Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33184-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 4-Chloro-2-iodotoluene as described in the research?
A1: The synthesis of 4-Chloro-2-iodotoluene starts with 4-Chloro-2-nitrotoluene. [] This compound undergoes a reduction reaction to form 4-Chloro-2-aminotoluene (also known as 4-Chloro-2-methylaniline). [] Finally, the diazonium salt of 4-Chloro-2-aminotoluene is substituted with iodine, yielding 4-Chloro-2-iodotoluene. [] The overall yield for this three-step synthesis is reported as 29%. []
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